molecular formula C9H20OSSi B8251886 (1-t-Butylthiovinyloxy)trimethylsilane CAS No. 63584-47-4

(1-t-Butylthiovinyloxy)trimethylsilane

Cat. No.: B8251886
CAS No.: 63584-47-4
M. Wt: 204.41 g/mol
InChI Key: DOGMMPYTUOTARH-UHFFFAOYSA-N
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Description

(1-t-Butylthiovinyloxy)trimethylsilane is an organosilicon compound characterized by a trimethylsilyl group bonded to a t-butylthio-substituted vinyloxy moiety. The thiovinyloxy group may enhance nucleophilicity, enabling selective reactivity in cross-coupling or functionalization reactions.

Properties

IUPAC Name

1-tert-butylsulfanylethenoxy(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20OSSi/c1-8(10-12(5,6)7)11-9(2,3)4/h1H2,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGMMPYTUOTARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC(=C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20OSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342656
Record name Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63584-47-4
Record name Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-t-Butylthiovinyloxy)trimethylsilane typically involves the reaction of tert-butylthiol with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in (Trifluoromethyl)trimethylsilane imparts strong electron-withdrawing effects, contrasting with the thiovinyloxy group’s electron-donating nature in the target compound.
  • 1-Vinyltri-(t-butylperoxy)silane shares steric bulk from t-butyl groups but diverges in reactivity due to oxidizing peroxy substituents.
  • The dioxaborolane-ethynyl group in Trimethyl(dioxaborolane-ethynyl)silane enables boron-mediated coupling reactions, whereas the thiovinyloxy group may facilitate sulfur-centered nucleophilic attacks.

Reactivity and Stability

  • Electrophilic vs. Nucleophilic Behavior :
    • The CF₃ group in (Trifluoromethyl)trimethylsilane enhances electrophilicity at silicon, favoring fluorination reactions.
    • The thiovinyloxy group likely increases nucleophilicity at the sulfur atom, enabling thioether formation or Michael additions.
  • Steric Effects :
    • t-Butyl groups in both the target compound and 1-Vinyltri-(t-butylperoxy)silane hinder nucleophilic attack, promoting selectivity in reactions.
  • Thermal Stability :
    • Peroxy groups in may reduce thermal stability due to oxidative decomposition risks, whereas thiovinyloxy groups could offer greater stability under anhydrous conditions.

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